3,3-Dibutylthietane
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Overview
Description
3,3-Dibutylthietane is an organic compound with the molecular formula C11H22S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of two butyl groups attached to the third carbon atom of the thietane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutylthietane can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. This method typically requires the use of a suitable solvent and elevated temperatures to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dibutylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
3,3-Dibutylthietane has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: Thietane derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of thietane-containing compounds in drug development, particularly for their unique structural features and potential therapeutic benefits.
Industry: this compound and its derivatives are used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3-Dibutylthietane involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s unique ring structure allows it to interact with biological macromolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
- 3,3-Dimethylthietane
- 3,3-Diethylthietane
- 3,3-Dipropylthietane
Comparison: Compared to other thietanes, 3,3-Dibutylthietane is unique due to the presence of two butyl groups, which can influence its chemical reactivity and physical properties. For instance, the longer alkyl chains may result in higher boiling points and different solubility characteristics. Additionally, the steric effects of the butyl groups can affect the compound’s reactivity in various chemical reactions .
Properties
CAS No. |
128145-26-6 |
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Molecular Formula |
C11H22S |
Molecular Weight |
186.36 g/mol |
IUPAC Name |
3,3-dibutylthietane |
InChI |
InChI=1S/C11H22S/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |
InChI Key |
PPJJHBQLPXJLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CSC1)CCCC |
Origin of Product |
United States |
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